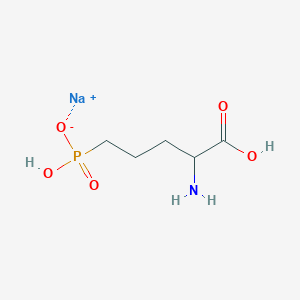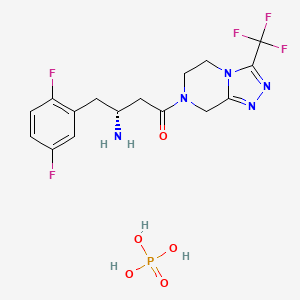
(S)-2,2-二甲基-1,3-二氧戊环-4-羧酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is an organic compound that belongs to the class of dioxolanes This compound is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms The presence of the carboxylate group and the potassium ion makes it a salt
科学研究应用
Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
References:
- Trapotsi, M.-A., Hosseini-Gerami, L., & Bender, A. (2022). Computational analyses of mechanism of action (MoA): data, methods, and integration. RSC Chemical Biology, 2
- Sofos, J. N. (1981). Mechanism of inhibitory action of potassium sorbate in Escherichia coli
- ChemSpider. Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt.
Industrial Production Methods
In an industrial setting, the production of Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate can be scaled up by using large reactors and continuous flow processes. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product. The final product is typically obtained through filtration, drying, and packaging.
化学反应分析
Types of Reactions
Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.
Substitution: The carboxylate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dioxolane ketones, while reduction can produce dioxolane alcohols.
相似化合物的比较
Similar Compounds
Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate: is similar to other dioxolane derivatives, such as:
Uniqueness
The uniqueness of Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate lies in its specific structural features, such as the presence of the carboxylate group and the potassium ion. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
potassium;(4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOISWEHAOHFWAH-WCCKRBBISA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)[O-])C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)C(=O)[O-])C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141296.png)




![tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B1141304.png)


